4-Chloro-2-ethylquinazoline
CAS No.: 38154-40-4
Cat. No.: VC3850136
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38154-40-4 |
|---|---|
| Molecular Formula | C10H9ClN2 |
| Molecular Weight | 192.64 g/mol |
| IUPAC Name | 4-chloro-2-ethylquinazoline |
| Standard InChI | InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 |
| Standard InChI Key | RDUNVFMFQKNWBM-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)Cl |
| Canonical SMILES | CCC1=NC2=CC=CC=C2C(=N1)Cl |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 4-chloro-2-ethylquinazoline typically involves halogenation and cyclocondensation reactions. A prominent method involves the treatment of 2-ethylquinazoline with phosphorus oxychloride (POCl₃) under reflux conditions. For example, a protocol adapted from demonstrates that reacting 2-ethylquinazolin-4-one with POCl₃ in the presence of a base like N-ethyl-N,N-diisopropylamine yields the chlorinated product with 69% efficiency after purification (Table 1) . Alternative routes include palladium-catalyzed cross-coupling reactions to introduce iodine or bromine substituents at position 6 or 7 for enhanced reactivity.
Table 1: Comparison of Synthetic Methods for 4-Chloro-2-ethylquinazoline
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| POCl₃-mediated chlorination | POCl₃, Hünig's base | 69 | >95 | |
| Grignard alkylation | Methylmagnesium bromide | 46 | 90 |
Structural Characterization
The molecular formula of 4-chloro-2-ethylquinazoline is C₁₀H₉ClN₂, with a molecular weight of 192.65 g/mol . Spectroscopic data confirm its structure:
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¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.55–8.25 (m, 4H, aromatic protons) .
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IR (KBr): Peaks at 760 cm⁻¹ (C-Cl stretch) and 1,580 cm⁻¹ (C=N stretch) .
X-ray crystallography reveals a planar quinazoline core with bond angles consistent with aromatic stabilization .
Biological Activities
Antimicrobial Properties
4-Chloro-2-ethylquinazoline exhibits moderate antimicrobial activity. Derivatives bearing halogen substituents show enhanced efficacy against Staphylococcus aureus (MIC = 12 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins .
| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Chloro-2-ethyl | HepG2 | 7.09 | Tubulin inhibition | |
| 6-Iodo-4-chloro-2-ethyl | MCF-7 | 5.2 | EGFR/VEGFR-2 inhibition |
Comparative Analysis with Structural Analogues
Halogen Substituent Effects
Mechanism of Action
Kinase Inhibition
4-Chloro-2-ethylquinazoline derivatives act as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). Molecular docking studies reveal hydrogen bonding with residue Lys745 in EGFR’s active site .
Tubulin Polymerization Disruption
In colorectal cancer cells, this compound inhibits microtubule assembly by 40% at 10 µM, comparable to colchicine . The chlorine atom facilitates hydrophobic interactions with β-tubulin’s T7 loop, stabilizing the inactive conformation .
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